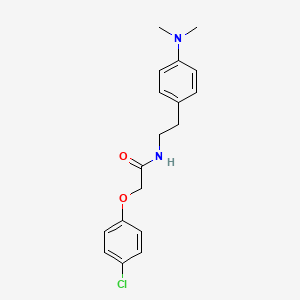

2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide

Description

2-(4-Chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenoxy group linked to an acetamide backbone and a 4-(dimethylamino)phenethyl substituent.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-[4-(dimethylamino)phenyl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2/c1-21(2)16-7-3-14(4-8-16)11-12-20-18(22)13-23-17-9-5-15(19)6-10-17/h3-10H,11-13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQFLQXWKZGOSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide typically involves multiple steps, starting with the preparation of the chlorophenoxy and dimethylamino phenethyl intermediates. These intermediates are then coupled through an acetamide linkage. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Features

The target compound shares a common acetamide backbone with multiple derivatives. Key comparisons include:

- 4-Chlorophenoxy Group: Present in the target compound and (compounds 25–27), this group enhances lipophilicity and may improve membrane permeability compared to unsubstituted phenoxy analogs .

- Dimethylamino Group: The 4-(dimethylamino)phenethyl group distinguishes the target compound from analogs like ’s dimethylaminoethyl derivative. The phenethyl chain may confer greater conformational flexibility and receptor interaction compared to shorter alkyl chains .

Pharmacological Activity

- Enzyme Inhibition: Compounds with 4-chlorophenoxy groups (e.g., ’s 25–27) inhibit 17β-HSD, a target in hormone-dependent cancers . The dimethylamino group in the target compound may enhance binding to charged active sites.

- Antitumor Activity: Thiazole-acetamide hybrids (e.g., ’s compound 3.1.3) show potent antitumor activity, suggesting that the 4-chlorophenoxy group contributes to cytotoxicity .

Physicochemical Properties

- Solubility: The dimethylamino group improves water solubility compared to non-polar analogs (e.g., ’s dichlorophenyl derivative) .

- Melting Points : Triazinyl acetamides () melt at 174–220°C, whereas the target compound’s phenethyl group may lower its melting point due to reduced crystallinity .

- Spectroscopic Data : NMR and HRMS profiles (e.g., 1H/13C NMR in ) provide benchmarks for structural validation .

Biological Activity

2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a chlorophenoxy group , a dimethylamino group , and an acetamide moiety . These structural components suggest various biological activities, particularly in modulating cellular pathways associated with disease processes such as cancer and obesity.

Research indicates that this compound acts primarily as an inhibitor of the activating transcription factor 4 (ATF4) pathway. This pathway is crucial in cellular stress responses and protein misfolding diseases, making the compound a candidate for therapeutic interventions in conditions like neurodegenerative disorders and certain cancers.

Interaction with Receptors

The compound has shown promise in blocking neuropeptide Y Y1 receptors, which are implicated in appetite regulation. This suggests potential applications in obesity treatment by modulating food intake and energy balance.

Biological Activity Data

A summary of the biological activities of related compounds is presented in the table below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(4-bromo-2-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide | Contains bromo substituent | Potential ATF4 inhibitor |

| 2-(4-chlorophenoxy)-N-[2-(dimethylamino)-3-phenylpropyl]acetamide | Similar backbone with variations | Investigated for anti-obesity effects |

| N-[2-(dimethylamino)-3-phenylpropyl]acetamide | Lacks chlorophenoxy group | General acetamide activity |

Uniqueness : The specific combination of the chlorophenoxy group with the dimethylamino substituent enhances selectivity and efficacy as a therapeutic agent.

Inhibition Studies

In vitro studies have demonstrated that compounds structurally similar to this compound effectively inhibit osteoclastogenesis, suggesting potential use in treating osteolytic disorders. For instance, related compounds have shown to alter mRNA expressions of osteoclast-specific marker genes and block mature osteoclast formation .

Pharmacokinetics

Pharmacokinetic studies highlight that the compound exhibits favorable properties for drug development. It meets various criteria for bioavailability, including Lipinski's Rule of Five, indicating good absorption and permeation characteristics .

Q & A

Q. What are the key synthetic methodologies for 2-(4-chlorophenoxy)-N-(4-(dimethylamino)phenethyl)acetamide?

The synthesis typically involves coupling reactions using activating agents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry solvents like dichloromethane (DCM) or tetrahydrofuran (THF). For example, intermediates like 2-(4-chlorophenoxy)acetamide derivatives are synthesized by reacting 4-chlorophenol with chloroacetyl chloride, followed by coupling with a phenethylamine derivative under nitrogen atmosphere. Critical steps include temperature control (0–5°C for reagent addition) and purification via flash chromatography .

Q. Which analytical techniques are essential for structural confirmation?

- 1H/13C NMR : To verify proton and carbon environments, particularly distinguishing aromatic and aliphatic regions.

- LCMS/HPLC : For assessing purity (>95%) and molecular ion confirmation.

- X-ray crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding) .

- Elemental analysis : Validates empirical formula within ±0.5% error .

Q. How is solubility optimized for in vitro assays?

Solubility screening in DMSO (5 mg/mL) is standard. For aqueous instability, co-solvents like ethanol (<1 mg/mL) or surfactants (e.g., Tween-80) are used. Pre-formulation studies using differential scanning calorimetry (DSC) can identify compatible excipients .

Advanced Research Questions

Q. How can computational modeling predict electronic properties and reactivity?

Density-functional theory (DFT) calculations, such as those derived from the Colle-Salvetti correlation-energy formula, model electron density and local kinetic energy to predict reactivity sites (e.g., electrophilic aromatic substitution at the chlorophenoxy group). Software like Gaussian or ORCA with B3LYP/6-31G* basis sets are used .

Q. What strategies address contradictions in biological activity data?

- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time.

- Metabolic stability checks : Use liver microsomes to rule out rapid degradation.

- Structural analogs : Compare with inhibitors like Aurora kinase derivatives (e.g., compound 31 in ) to identify SAR trends .

Q. How can reaction yields be improved for scale-up?

Q. What are the challenges in crystallizing this compound for X-ray studies?

Slow evaporation from DMSO/water mixtures promotes single-crystal growth. Intramolecular H-bonding (e.g., C–H···O) stabilizes the lattice, while intermolecular N–H···O bonds extend the packing along crystallographic axes. Disorder in the dimethylamino group may require refinement with restraints .

Methodological Considerations

Q. How to validate purity for pharmacological assays?

- HPLC-DAD/MS : Detect impurities at 254 nm; a single peak with >98% area confirms purity.

- Thermogravimetric analysis (TGA) : Rules out solvent residues post-synthesis .

Q. What in silico tools assess drug-likeness and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.